5-(3-chlorophenyl)-N-(2-(pyrrolidin-1-yl)phenyl)furan-2-carboxamide
Overview
Description
5-(3-chlorophenyl)-N-(2-(pyrrolidin-1-yl)phenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring substituted with a 3-chlorophenyl group and a pyrrolidin-1-yl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chlorophenyl)-N-(2-(pyrrolidin-1-yl)phenyl)furan-2-carboxamide typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3-chlorophenyl group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the pyrrolidin-1-yl phenyl group: This can be done through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the pyrrolidinyl group.
Reduction: Reduction reactions could target the carbonyl group in the carboxamide moiety.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dicarboxylic acid derivatives, while reduction could produce corresponding amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Possible applications in materials science or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 5-(3-chlorophenyl)-N-(2-(pyrrolidin-1-yl)phenyl)furan-2-carboxamide would depend on its specific interactions with biological targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
5-(3-chlorophenyl)-N-phenylfuran-2-carboxamide: Lacks the pyrrolidinyl group.
5-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)furan-2-carboxamide: Lacks the chlorophenyl group.
5-(3-chlorophenyl)-N-(2-(morpholin-1-yl)phenyl)furan-2-carboxamide: Contains a morpholine ring instead of pyrrolidine.
Uniqueness
The presence of both the 3-chlorophenyl and pyrrolidin-1-yl phenyl groups in 5-(3-chlorophenyl)-N-(2-(pyrrolidin-1-yl)phenyl)furan-2-carboxamide may confer unique chemical and biological properties, making it distinct from similar compounds.
Properties
IUPAC Name |
5-(3-chlorophenyl)-N-(2-pyrrolidin-1-ylphenyl)furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c22-16-7-5-6-15(14-16)19-10-11-20(26-19)21(25)23-17-8-1-2-9-18(17)24-12-3-4-13-24/h1-2,5-11,14H,3-4,12-13H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTQOZIDLLPWGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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